![molecular formula C23H16N2O6 B2748748 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide CAS No. 879465-13-1](/img/structure/B2748748.png)

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

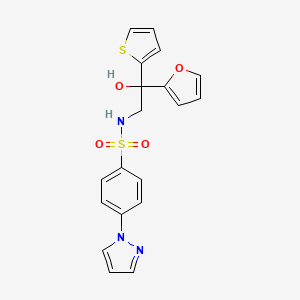

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

A study explored the effects of N-Phenyl-benzamide derivatives, focusing on their corrosion inhibition capabilities for mild steel in acidic environments. The investigation highlighted that the presence of methoxy and nitro substituents significantly impacts the corrosion inhibition efficiency. Methoxy groups enhance while nitro groups decrease the efficiency. These findings suggest that compounds like N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide could be studied for their potential as corrosion inhibitors due to their structural features (Mishra et al., 2018).

Antibacterial Activity

Research on 4-hydroxy-chromen-2-one derivatives reported the synthesis and antibacterial activity of similar compounds. These studies underscore the potential of chromen-2-one derivatives in developing antibacterial agents, suggesting that N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide could exhibit antibacterial properties worth investigating (Behrami & Dobroshi, 2019).

Synthesis of Warfarin Analogues

Another study focused on the use of chromen-2-one derivatives in the synthesis of Warfarin and its analogues. This research indicates the potential of such compounds in medicinal chemistry, especially in the synthesis of anticoagulant medications (Alonzi et al., 2014).

Photoreactive Polymers

A novel cationic polymer based on a related structural motif demonstrated the ability to switch from a cationic to a zwitterionic form upon light irradiation. This property was utilized for DNA condensation and release, as well as switching antibacterial activity, highlighting the potential of similar compounds in developing responsive materials for biomedical applications (Sobolčiak et al., 2013).

Antioxidant Properties

The antioxidant activities of 4-hydroxycoumarin derivatives were investigated, demonstrating that these compounds have significant potential in scavenging free radicals. This suggests that structurally related compounds could be explored for their antioxidant capacities (Stanchev et al., 2009).

properties

IUPAC Name |

N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O6/c1-30-17-9-5-6-14(13-17)20-21(26)18-10-2-3-11-19(18)31-23(20)24-22(27)15-7-4-8-16(12-15)25(28)29/h2-13H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJSIJFCSTWUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)

![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)

![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)

![N-(2,3-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2748688.png)